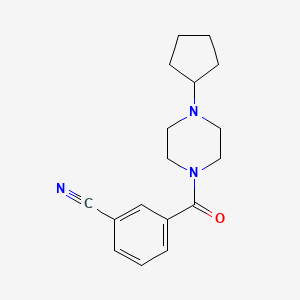![molecular formula C18H21NO4S B7502644 (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid](/img/structure/B7502644.png)
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid, also known as PSAP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific targets such as enzymes or receptors. This binding can lead to the inhibition of the target's activity, which can have various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, this compound has been shown to inhibit the growth of cancer cells by targeting the carbonic anhydrase enzyme. This compound has also been studied for its potential anti-inflammatory and anti-diabetic effects, as well as its ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid in lab experiments is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the biological effects of these targets. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid. One potential area of research is the development of this compound-based inhibitors for other enzymes and receptors, which could have various therapeutic applications. Another potential direction is the study of this compound's interactions with different biological systems, such as the nervous system or the cardiovascular system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different scientific fields.
Synthesemethoden
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid can be synthesized through a multi-step process involving the reaction of 4-propylbenzenesulfonyl chloride with L-phenylalanine methyl ester hydrochloride, followed by hydrolysis and acidification. The resulting compound can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research has been the development of this compound-based inhibitors for different enzymes and receptors. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes such as acid-base balance and bone resorption.
Eigenschaften
IUPAC Name |
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-6-14-9-11-16(12-10-14)24(22,23)19-17(18(20)21)13-15-7-4-3-5-8-15/h3-5,7-12,17,19H,2,6,13H2,1H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWSPRJCIGJJFG-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1H-indazole-7-carboxamide](/img/structure/B7502580.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)
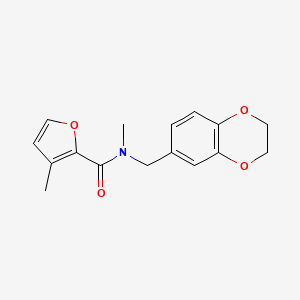
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B7502603.png)

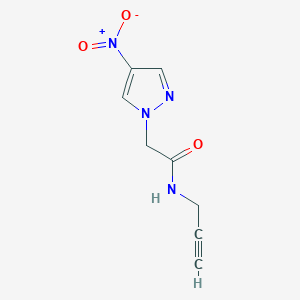
![4-Methyl-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B7502619.png)
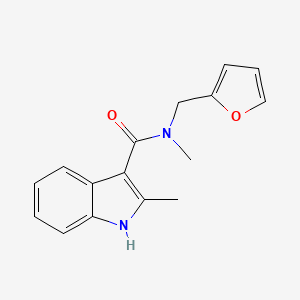
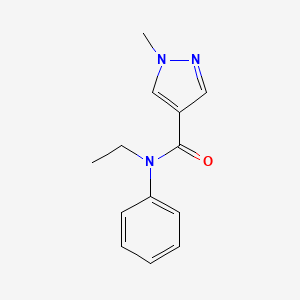
![N-(1,1-dioxothiolan-3-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7502636.png)

